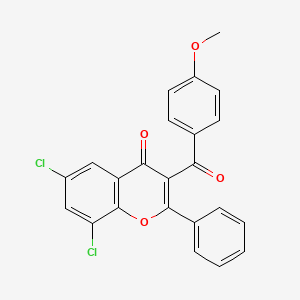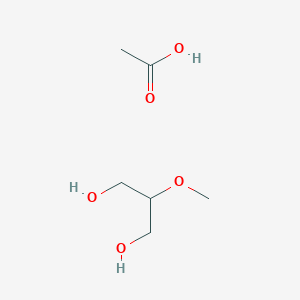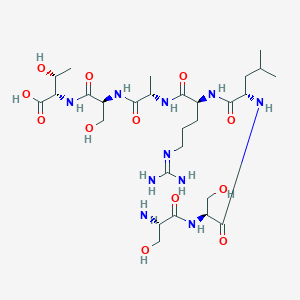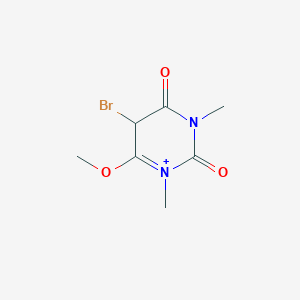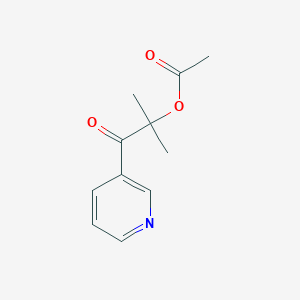
2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-yl acetate is an organic compound that features a pyridine ring attached to a propanone structure with an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-yl acetate involves the reaction of 3-pyridinecarboxamide with ethyl acetate under basic conditions. The reaction mixture is typically buffered with sodium sulfate acetate and allowed to react at room temperature. After the reaction is complete, the product is purified through distillation and crystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated systems may be employed to ensure consistent production quality and to minimize human error.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-yl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of 2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3-Pyridinyl)-2-propanone: Similar structure but lacks the acetate group.
3-(Pyridin-2-yl)propan-1-ol: Contains a hydroxyl group instead of a ketone and acetate group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a boronate ester group instead of an acetate group
Uniqueness
2-Methyl-1-oxo-1-(pyridin-3-yl)propan-2-yl acetate is unique due to its combination of a pyridine ring, a ketone group, and an acetate group. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
817556-27-7 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(2-methyl-1-oxo-1-pyridin-3-ylpropan-2-yl) acetate |
InChI |
InChI=1S/C11H13NO3/c1-8(13)15-11(2,3)10(14)9-5-4-6-12-7-9/h4-7H,1-3H3 |
InChI Key |
ORJGXVFWYVSDAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


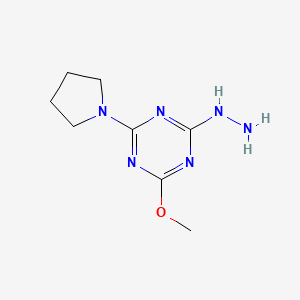
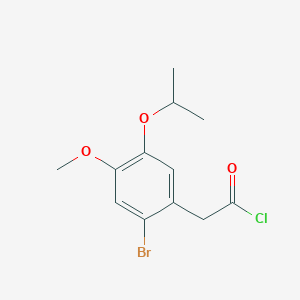
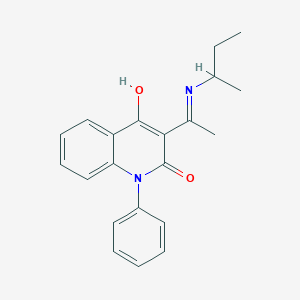
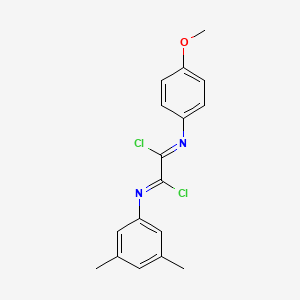
![Phosphorous acid, diethyl 2-[(phenylmethylene)amino]ethyl ester](/img/structure/B12525195.png)
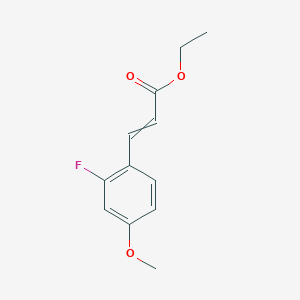
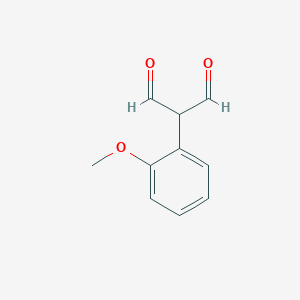
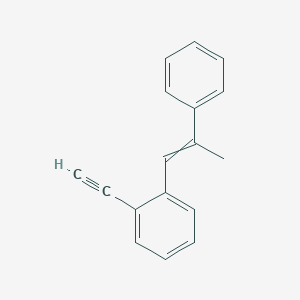
![5,5'-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione)](/img/structure/B12525221.png)
![1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]-](/img/structure/B12525231.png)
